molecular formula C7H5Cl2NO2 B6265525 4,6-dichloro-3-methylpyridine-2-carboxylic acid CAS No. 1782596-61-5

4,6-dichloro-3-methylpyridine-2-carboxylic acid

Cat. No.: B6265525
CAS No.: 1782596-61-5
M. Wt: 206.02 g/mol
InChI Key: NJHFLXBUKLMQSF-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methylpyridine-2-carboxylic acid is a heterocyclic aromatic compound. It is characterized by the presence of two chlorine atoms at the 4th and 6th positions, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-3-methylpyridine-2-carboxylic acid typically involves the chlorination of 3-methylpyridine-2-carboxylic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective chlorination at the 4th and 6th positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 4-amino-6-chloro-3-methylpyridine-2-carboxylic acid or 4,6-dithiomethyl-3-methylpyridine-2-carboxylic acid can be formed.

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Dechlorinated derivatives.

Scientific Research Applications

4,6-Dichloro-3-methylpyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,6-dichloro-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3-methylpyridine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

1782596-61-5

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

4,6-dichloro-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H5Cl2NO2/c1-3-4(8)2-5(9)10-6(3)7(11)12/h2H,1H3,(H,11,12)

InChI Key

NJHFLXBUKLMQSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1Cl)Cl)C(=O)O

Purity

95

Origin of Product

United States

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